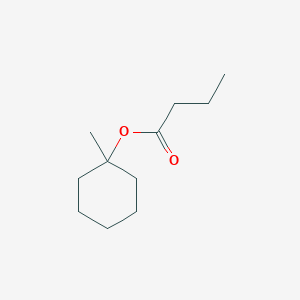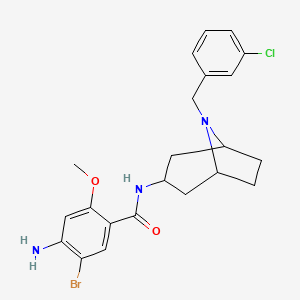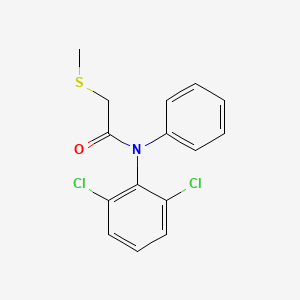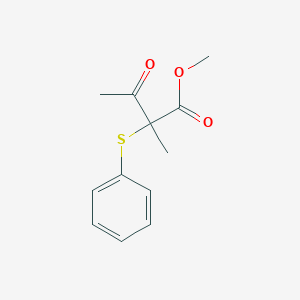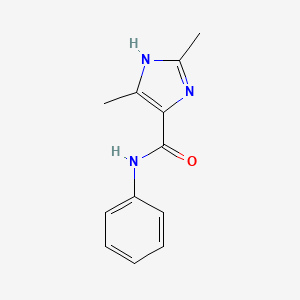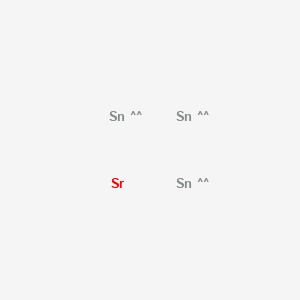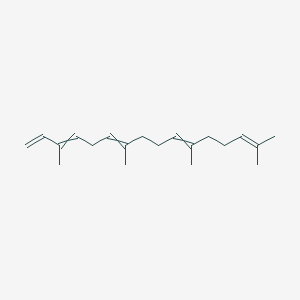
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- is a polyunsaturated hydrocarbon with the molecular formula C20H32. It is also known by other names such as (3E,6E,10E)-3,7,11,15-Tetramethyl-1,3,6,10,14-hexadecapentaene and α-Springene . This compound is characterized by its multiple conjugated double bonds and methyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- typically involves the use of organic synthesis techniques. One common method includes the use of starting materials such as benzyl alcohol, which undergoes oxidation reactions under controlled conditions to yield the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The presence of multiple double bonds allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxygenated hydrocarbons, more saturated hydrocarbons, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated hydrocarbons and their reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- involves its interaction with molecular targets through its conjugated double bonds and methyl groups. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved depend on the specific reaction conditions and the presence of other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: Another polyunsaturated hydrocarbon with similar structural features but different stereochemistry.
(E,E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol: A related compound with an additional hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific stereochemistry also plays a crucial role in its interactions and applications.
Eigenschaften
CAS-Nummer |
77898-98-7 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
3,7,11,15-tetramethylhexadeca-1,3,6,10,14-pentaene |
InChI |
InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11-12,14-15H,1,8-10,13,16H2,2-6H3 |
InChI-Schlüssel |
KFHRKQVLZRJWNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCC=C(C)C=C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
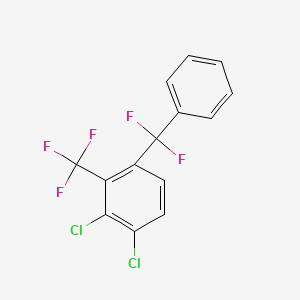
![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)

![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
